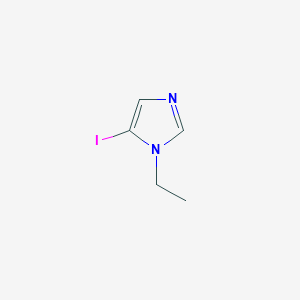
1-Ethyl-5-iodo-1h-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-5-iodo-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an iodine atom at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iodo-1h-imidazole typically involves the iodination of 1-ethylimidazole. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. This can be achieved using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like hydrogen peroxide (H2O2) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and solvent-free reactions are explored to meet these demands .
化学反応の分析
Types of Reactions: 1-Ethyl-5-iodo-1h-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-ethyl-5-azido-1h-imidazole, while coupling reactions can produce biaryl derivatives .
科学的研究の応用
1-Ethyl-5-iodo-1h-imidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-Ethyl-5-iodo-1h-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl group can affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity .
類似化合物との比較
1-Ethyl-1h-imidazole: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-1h-imidazole: Lacks the ethyl group, affecting its chemical properties and biological activity.
1-Methyl-5-iodo-1h-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Ethyl-5-iodo-1h-imidazole is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical and biological properties. The presence of iodine enhances its reactivity in substitution and coupling reactions, while the ethyl group influences its solubility and bioavailability .
生物活性
1-Ethyl-5-iodo-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and research findings associated with this compound, presenting a comprehensive overview of its biological activity.
Synthesis Methods:
The synthesis of this compound typically involves the iodination of 1-ethylimidazole. A common method is through electrophilic substitution using iodine monochloride (ICl) or iodine with an oxidizing agent like hydrogen peroxide (H2O2) under controlled conditions. Industrial production may utilize continuous flow processes or microwave-assisted synthesis to enhance yield and purity.
Chemical Structure:
The structural formula of this compound is as follows:
This structure features an ethyl group and an iodine atom attached to the imidazole ring, which significantly influences its reactivity and biological properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Interaction: The compound may modulate the activity of enzymes or receptors through binding interactions, which can include halogen bonding due to the presence of iodine. This interaction can enhance binding affinity and specificity.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth through interference with cellular processes.
- Anticancer Properties: Research indicates that derivatives of imidazole compounds can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell survival pathways. For instance, compounds structurally related to this compound have shown pro-apoptotic activity by increasing Bax protein levels while decreasing Bcl-2 levels .
Anticancer Activity
A study evaluated the effects of various imidazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-FU and MTX .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 4a | A549 | 25.0 | >20 |
| 4b | SGC-7901 | 18.0 | >15 |
| 4c | HeLa | 22.5 | >18 |
Note: Data are averages from multiple experiments.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways, although specific targets remain to be fully elucidated.
Case Studies
One notable case study involved the evaluation of a series of imidazole derivatives for their ability to inhibit specific cancer cell growth. The study found that modifications in the alkyl chain length significantly impacted their biological activity, suggesting that structural variations can lead to enhanced therapeutic profiles .
特性
分子式 |
C5H7IN2 |
|---|---|
分子量 |
222.03 g/mol |
IUPAC名 |
1-ethyl-5-iodoimidazole |
InChI |
InChI=1S/C5H7IN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3 |
InChIキー |
LLVANSIXQRXBMO-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















